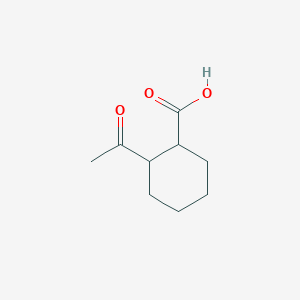

2-acetylcyclohexane-1-carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

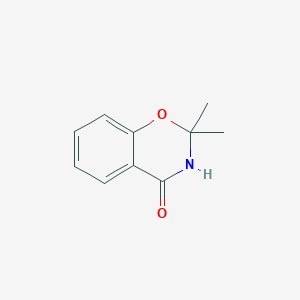

2-acetylcyclohexane-1-carboxylic acid (ACCA) is a cyclic amino acid that is commonly used in scientific research. It is a non-proteinogenic amino acid, which means that it is not naturally occurring in proteins. Instead, it is synthesized in the laboratory for research purposes. ACCA has a unique chemical structure that makes it useful for a variety of scientific applications. In

科学的研究の応用

Environmental Exposure and Biomonitoring

Research conducted by Silva et al. (2013) on the environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), highlights the compound's utility in environmental health studies. DINCH, a complex mixture related to 2-acetylcyclohexane-1-carboxylic acid, was monitored for its presence in the U.S. adult population over a period. This study underscores the importance of such compounds in assessing environmental and health impacts of plasticizers, where derivatives of cyclohexane carboxylic acids serve as markers for exposure assessment (Silva et al., 2013).

Advanced Materials and Catalysis

The synthesis and analysis of new generation plasticizers, including derivatives of 1,2-cyclohexane dicarboxylic acid by Dziwiński et al. (2017), demonstrate the compound's role in developing safer, less toxic materials. These plasticizers are used to enhance the flexibility of polymers like PVC, aiming to reduce health risks associated with traditional plasticizers. The study provides insights into the chemical structure and potential applications of these materials in the polymer industry (Dziwiński et al., 2017).

Biodegradation and Environmental Chemistry

Investigations into the anaerobic degradation pathways of aromatic compounds have identified cyclohexane carboxylic acids as intermediates. For instance, Keith et al. (1952) explored the anaerobic decomposition of benzoic acid, identifying cyclohexane carboxylic acid derivatives as critical intermediates. This research is fundamental in understanding the biodegradation processes of aromatic pollutants, offering a basis for developing bioremediation strategies (Keith et al., 1952).

Supramolecular Chemistry

The self-assembly and solvatochromic properties of certain cyclohexane carboxylic acid derivatives, as studied by Enozawa et al. (2007), reveal the compound's potential in designing novel materials. These properties are crucial for applications in sensors, smart materials, and nanotechnology, where the molecular design can lead to materials with unique optical and physical properties (Enozawa et al., 2007).

Catalytic Applications

The catalytic activities of benzene-sulfonate and -carboxylate copper polymers in the oxidation of cyclohexane, as explored by Hazra et al. (2016), indicate the significance of cyclohexane carboxylic acid derivatives in catalysis. These findings contribute to the development of more efficient and environmentally friendly catalytic processes, highlighting the versatility of cyclohexane carboxylic acid derivatives in chemical transformations (Hazra et al., 2016).

特性

IUPAC Name |

2-acetylcyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h7-8H,2-5H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKYIYSUAUIYSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

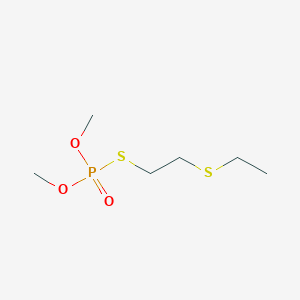

CC(=O)C1CCCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70412353 |

Source

|

| Record name | Cyclohexanecarboxylicacid, 2-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-acetylcyclohexane-1-carboxylic Acid | |

CAS RN |

148029-00-9 |

Source

|

| Record name | Cyclohexanecarboxylicacid, 2-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate](/img/structure/B133041.png)